molecular formula C5H2F3IN2 B3082556 2-Iodo-5-(trifluoromethyl)pyrimidine CAS No. 112930-95-7

2-Iodo-5-(trifluoromethyl)pyrimidine

Cat. No. B3082556
CAS RN: 112930-95-7
M. Wt: 273.98 g/mol
InChI Key: OUVBWBDXUZIKRJ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F3IN2 . It has a molecular weight of 273.98 g/mol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 2-Iodo-5-(trifluoromethyl)pyrimidine, is a topic of interest in the agrochemical and pharmaceutical industries . A simple, scalable, and high-yielding protocol for late-stage direct trifluoromethylation of pyrimidine nucleosides via a microwave-irradiated pathway has been described .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-(trifluoromethyl)pyrimidine can be represented by the InChI string: InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H . The Canonical SMILES representation is: C1=C(C=NC(=N1)I)C(F)(F)F .


Physical And Chemical Properties Analysis

2-Iodo-5-(trifluoromethyl)pyrimidine has a molecular weight of 273.98 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 130 .

Scientific Research Applications

Microwave-Assisted Cu-Mediated Trifluoromethylation

Research demonstrates a high-yielding protocol for the trifluoromethylation of pyrimidine nucleosides, which are crucial for pharmaceutical applications, including anticancer and antiviral agents. This method employs microwave irradiation, offering a simple and scalable approach to synthesize trifluoromethylated nucleosides from iodo-precursors, highlighting the potential of "2-Iodo-5-(trifluoromethyl)pyrimidine" derivatives in drug development (Mangla, Sanghvi, & Prasad, 2021).

Structural Characterization and Potential Drug Applications

Another study explores the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, resulting in novel structural characterizations with implications for antithyroid drug development. This demonstrates the versatility of trifluoromethylated pyrimidine derivatives in creating compounds with potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, Erofeev, 2011).

Applications in Organic Light-Emitting Diodes (OLEDs)

Research on heteroleptic Ir(III) metal complexes, assembled using fluorine-free pyridyl pyrimidine cyclometalates, showcases applications toward high-performance sky-blue- and white-emitting OLEDs. These findings illustrate the role of fluorinated pyrimidine derivatives in enhancing the efficiency and color quality of OLEDs, signifying their importance in advanced electronic and photonic devices (Chang et al., 2013).

Catalysis and Synthetic Applications

Studies on the catalysis and synthetic applications reveal methods for the N-arylation of amidines to synthesize quinazolin-4(3H)-ones, showcasing the utility of "2-Iodo-5-(trifluoromethyl)pyrimidine" derivatives in constructing complex organic molecules with potential biological activities. These methods provide access to diverse compounds for pharmaceutical research and development (Li et al., 2013).

Antioxidant Properties

Another intriguing application involves the synthesis of pyrimido [4,5-d] pyrimidine derivatives using iodine catalysts to test their activity as antioxidants. This research highlights the potential of these derivatives in developing antioxidant agents, showcasing the broad applicability of trifluoromethylated pyrimidine compounds in medicinal chemistry (Cahyana, Liandi, & Zaky, 2020).

Safety and Hazards

2-Iodo-5-(trifluoromethyl)pyrimidine should be handled with care to avoid contact with skin and eyes . It may cause skin irritation and serious eye irritation .

Future Directions

Trifluoromethylpyridines, including 2-Iodo-5-(trifluoromethyl)pyrimidine, are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are currently used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVBWBDXUZIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289295
Record name 2-Iodo-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(trifluoromethyl)pyrimidine

CAS RN

112930-95-7
Record name 2-Iodo-5-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112930-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-(trifluoromethyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID401289295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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